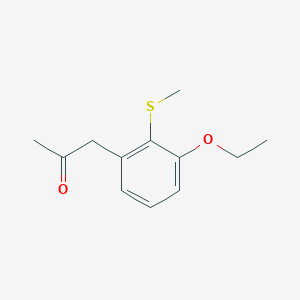

1-(3-Ethoxy-2-(methylthio)phenyl)propan-2-one

Description

1-(3-Ethoxy-2-(methylthio)phenyl)propan-2-one is a substituted arylpropanone characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and a methylthio group (-SCH₃) at the 2-position of the phenyl ring. This compound’s structure places it within a broader class of arylpropanones, which are pivotal intermediates in pharmaceutical synthesis and metabolic studies.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(3-ethoxy-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H16O2S/c1-4-14-11-7-5-6-10(8-9(2)13)12(11)15-3/h5-7H,4,8H2,1-3H3 |

InChI Key |

PTJNRVGFVPNSHV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1SC)CC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-2-one, highlighting substituent variations and their implications:

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity :

- Ethoxy vs. Trifluoromethyl : The ethoxy group in the target compound is less electron-withdrawing than the trifluoromethyl group in ’s analog. This difference may influence electrophilic substitution rates and metabolic pathways (e.g., dealkylation vs. oxidative defluorination) .

- Methylthio Position : The 2-methylthio substituent in the target compound contrasts with the 4-methylthio group in 4-MTA’s metabolite (). Positional differences could alter steric hindrance and metabolic outcomes, such as oxidative deamination or ring hydroxylation .

Physicochemical Properties :

- The ethoxy group increases molecular weight (C₁₂H₁₆O₂S vs. C₁₀H₁₂OS in ’s analog) and likely enhances lipophilicity compared to hydroxy/methoxy derivatives (e.g., ). This property may affect blood-brain barrier penetration in pharmaceutical contexts .

Metabolic Pathways: Similar to 1-[4-(methylthio)phenyl]propan-2-one (), the target compound may undergo reductive amination or alcohol dehydrogenase-mediated reduction to form secondary alcohols. However, the ethoxy group’s susceptibility to cytochrome P450-mediated O-dealkylation could generate phenolic metabolites, diverging from methylthio-dominated pathways .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Ethoxy-2-(methylthio)phenyl)propan-2-one, and how can yield and purity be maximized?

The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Precursor selection : Reacting 3-ethoxy-2-(methylthio)benzaldehyde with chloroacetone in the presence of a base (e.g., NaOH) under reflux conditions .

- Catalysts and solvents : Polar solvents (e.g., ethanol, DMF) and copper salts (e.g., CuI) enhance selectivity and yield by stabilizing intermediates .

- Purification : Column chromatography or recrystallization improves purity. Yields >70% are achievable with optimized stoichiometry and temperature control (80–100°C) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm, methylthio at δ 2.5 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles (e.g., C-S bond length ~1.81 Å) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 255.1) .

Q. What are the common chemical reactions involving this compound’s functional groups?

- Methylthio group : Susceptible to oxidation (e.g., H₂O₂ yields sulfoxide/sulfone derivatives) .

- Ketone moiety : Reduces to secondary alcohol using NaBH₄ or LiAlH₄ .

- Ethoxy group : Stable under acidic conditions but hydrolyzes with strong bases (e.g., NaOH) .

Advanced Questions

Q. How can computational modeling predict the reactivity of substituents in this compound?

- DFT calculations : Analyze electron density maps to identify electrophilic/nucleophilic sites (e.g., methylthio’s sulfur as a nucleophilic center) .

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) by simulating interactions with the trifluoromethylthio group’s hydrophobic surface .

Q. How can contradictory spectral data during structural elucidation be resolved?

Q. What strategies enable selective functionalization of the methylthio group without affecting the ethoxy group?

- Protective groups : Temporarily block the ethoxy group with TMSCl before oxidizing the methylthio group .

- Regioselective catalysts : Use Pd/C for hydrogenolysis of specific C-S bonds while preserving ether linkages .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived ligands) during ketone formation to control stereochemistry .

- Continuous flow systems : Improve reproducibility and reduce side reactions via precise temperature/residence time control .

Q. How does the methylthio group influence biological activity compared to analogs with sulfone or sulfoxide groups?

- Lipophilicity : Methylthio increases logP (2.1 vs. 1.5 for sulfone), enhancing membrane permeability .

- Binding affinity : Halogen bonding (via sulfur) improves interactions with hydrophobic enzyme pockets, as seen in antimicrobial assays .

Q. What methodologies quantify the compound’s stability under varying pH and temperature conditions?

- HPLC stability assays : Monitor degradation products (e.g., ethoxy hydrolysis at pH >10) over 24–72 hours .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td ~200°C) under nitrogen atmospheres .

Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing for this compound?

- Synthesis of labeled analogs : Introduce ¹³C at the ketone carbon via labeled acetone precursors .

- Mass spectrometry imaging : Track metabolite distribution in in vitro models (e.g., liver microsomes) to identify primary degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.